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A study comparing tungsten films deposited by High-Power Impulse Magnetron Sputtering
(HIPIMS) and Direct Current Magnetron Sputtering (DCMS) reveals significant differences in
their microstructural and morphological characteristics.[1]

Experimental Protocols

Deposition: Tungsten films with a thickness of approximately 750-1200 nm were deposited on
(100) Si wafers. The vacuum chamber had a base pressure of <8x10~8 Pa, and high purity
Argon (99.998%) was used as the sputtering gas. For the comparative analysis, both HIPIMS
and DCMS depositions were performed at an Ar pressure of 0.93 Pa.[1]

X-Ray Diffraction (XRD): The phase and texture of the deposited films were analyzed using a
Bruker D8 Advance diffractometer with a Cu Ka X-ray source. Coupled 6-26 scans were
performed at room temperature.[1]

Scanning Electron Microscopy (SEM): The surface morphology and cross-sectional
microstructure of the films were examined using SEM.[1]

Data Presentation
Table 1: Comparison of XRD Results for HIiPIMS and DCMS Tungsten Films
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Deposition

. Predominant Phase Texture Observations
Technique
HiPIMS a-W (110) Uniform texture[1]
Less uniform texture
DCMS o-W (110) compared to

HiPIMS[1]

Table 2: Comparison of SEM Results for HIPIMS and DCMS Tungsten Films

Deposition Surface Cross-Sectional

_ Defects
Technique Morphology Structure
) Uniform, non- Free of visible
HiPIMS Smoother surface ]
columnar grains[1] defects[1]
Funnel-shaped Microcracks
DCMS Rougher surface )
grains[1] observed[1]

Influence of Argon Sputtering Pressure on DC
Sputtered Tungsten Films

The working gas pressure during DC magnetron sputtering significantly affects the crystalline

structure and morphology of tungsten films.[2][3]

Experimental Protocols

Deposition: Tungsten films were deposited on silicon substrates using DC magnetron
sputtering in an argon gas environment. The deposition was carried out at various working gas
pressures, including 0.1 Pa, 0.5 Pa, and 1 Pa.[2] Another study investigated a wider pressure
range from 3 mTorr (approx. 0.4 Pa) to 60 mTorr (approx. 8 Pa).[3]

X-Ray Diffraction (XRD): The crystal structure of the tungsten films was investigated by XRD.
[21[3]
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Scanning Electron Microscopy (SEM): Cross-sectional SEM images were used to observe the
film morphology.[2][3]

Data Presentation

Table 3: Influence of Argon Pressure on the Crystalline Phase of DC Sputtered Tungsten Films

Argon Pressure Crystalline Phase Predominant Orientation
0.1 Pa a-W + B-W

0.5 Pa a-W + B-W

1Pa a-W (110)[2]

3 mTorr (~0.4 Pa) bcc W (a-phase) <110>[3]

12 mTorr (~1.6 Pa) bcc W + A15 W (B-phase) -[3]

26 mTorr (~3.5 Pa) Al1l5 W (B-phase) -[3]

60 mTorr (~8 Pa) Amorphous -[3]

Table 4: Influence of Argon Pressure on the Morphology of DC Sputtered Tungsten Films

Argon Pressure SEM Observation
0.1 Pa Dense interface layer observed[2]
0.5 Pa Dense interface layer observed[2]

Less dense structure compared to lower

1Pa pressures[2]

12 mTorr (~1.6 Pa) Dense microstructure without columns[3]
26 mTorr (~3.5 Pa) Columnar microstructure[3]

> 60 mTorr (~8 Pa) Dendritic-like growth[3]

Experimental and Characterization Workflow
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The following diagram illustrates the general workflow for the deposition and characterization of
tungsten thin films.

Thin Film Deposition

Deposition Method Substrate Deposition Parameters
(e.g., Magnetron Sputtering) (e.g., Si Wafer) (e.g., Pressure, Power, Temperature)

\ \

X-Ray Diffraction (XRD) Scanning Electron Microscopy (SEM)

Y Y

Phase Identification Surface Morphology
Crystallite Size Grain Size
Lattice Parameters Film Thickness

Comparative Analysis and Conclusion

Click to download full resolution via product page

Caption: Workflow for Tungsten Thin Film Deposition and Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and DCMS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148046#characterization-of-tungsten-thin-films-
using-xrd-and-sem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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